Pteridine, 5,6,7,8-tetrahydro-6-methyl-
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Overview
Description
Pteridine, 5,6,7,8-tetrahydro-6-methyl- is a heterocyclic compound that belongs to the pteridine family. Pteridines are bicyclic structures composed of a pyrimidine ring fused to a pyrazine ring. This specific compound is characterized by the presence of a methyl group at the 6th position and a fully reduced tetrahydro form, which makes it distinct from other pteridines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pteridine, 5,6,7,8-tetrahydro-6-methyl- typically involves the condensation of 4-amino-5-nitrosopyrimidines with ketones, aldehydes, nitriles, or cyanoacetic acid under base-catalyzed conditions . The reaction conditions often require mild temperatures and the presence of an activated methylene group in the reactants to facilitate the formation of the pteridine ring system.
Industrial Production Methods
Industrial production of pteridine derivatives often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and solvent choice. Advanced purification techniques like crystallization and chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Pteridine, 5,6,7,8-tetrahydro-6-methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxidized forms back to the tetrahydro state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various pteridine derivatives with different functional groups, which can have distinct chemical and biological properties .
Scientific Research Applications
Pteridine, 5,6,7,8-tetrahydro-6-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pteridine, 5,6,7,8-tetrahydro-6-methyl- involves its role as a cofactor in various enzymatic reactions. It participates in redox reactions, where it can donate or accept electrons, facilitating the catalytic activity of enzymes. The molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis .
Comparison with Similar Compounds
Pteridine, 5,6,7,8-tetrahydro-6-methyl- can be compared with other similar compounds such as:
Tetrahydrobiopterin: Another fully reduced pteridine that acts as a cofactor in hydroxylation reactions.
Sepiapterin: A yellow pigment and intermediate in the biosynthesis of tetrahydrobiopterin.
Lumazine: A pteridine derivative involved in the biosynthesis of riboflavin.
The uniqueness of pteridine, 5,6,7,8-tetrahydro-6-methyl- lies in its specific methyl substitution at the 6th position, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H10N4 |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
6-methyl-5,6,7,8-tetrahydropteridine |
InChI |
InChI=1S/C7H10N4/c1-5-2-9-7-6(11-5)3-8-4-10-7/h3-5,11H,2H2,1H3,(H,8,9,10) |
InChI Key |
RWPRAJVYKJNMTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=NC=NC=C2N1 |
Origin of Product |
United States |
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